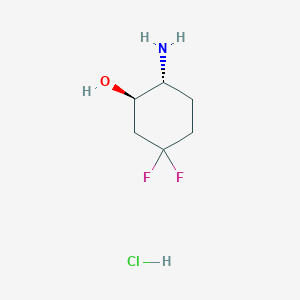

trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride

説明

特性

IUPAC Name |

(1R,2R)-2-amino-5,5-difluorocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-4(9)5(10)3-6;/h4-5,10H,1-3,9H2;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQORPJLMXFZJII-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1N)O)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@H]([C@@H]1N)O)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 4,4-Difluorocyclohexanone

The synthesis begins with the preparation of 4,4-difluorocyclohexanone, a key intermediate. As demonstrated in the hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane, concentrated hydrochloric acid (2 N) at 100°C for 12 hours yields 4,4-difluorocyclohexanone with a 93% yield. The reaction proceeds via acid-catalyzed ring opening, followed by elimination of ethylene glycol to form the ketone.

Reaction Conditions:

-

Temperature: 100°C

-

Reagent: 2 N HCl

-

Solvent: None (neat conditions)

-

Yield: 93%

19F NMR analysis confirms the difluorination pattern at the 4,4-positions (δ = -100.27 ppm).

Reductive Amination to Introduce the Amino Group

The ketone is subsequently converted to the trans-2-amino alcohol via reductive amination. Using a modified hydrogenation protocol from trans-p-aminocyclohexanol synthesis, 4,4-difluorocyclohexanone reacts with ammonium acetate in the presence of a Raney nickel catalyst (1–5 wt%) under hydrogen pressure (1.0–1.2 MPa) at 100°C. The reaction proceeds in acetone, which acts as both solvent and hydrogen donor.

Key Parameters:

-

Catalyst: Raney nickel (1–5 wt%)

-

Pressure: 1.0–1.2 MPa H₂

-

Temperature: 100°C

-

Additive: Potassium bicarbonate (to neutralize HCl byproducts)

The resulting cis-trans mixture (ratio 1:5–10) is enriched via crystallization in acetone at 0–10°C, achieving >95% trans-isomer purity.

Dynamic Kinetic Resolution (DKR) for Stereochemical Control

Racemic Substrate Preparation

A racemic mixture of 2-amino-5,5-difluoro-cyclohexanol is synthesized by nucleophilic substitution of 2-bromo-5,5-difluoro-cyclohexanol with ammonia. The reaction occurs in methanol at 60°C for 24 hours, yielding a 78% crude product.

Nickel-Catalyzed DKR

The racemic amino alcohol undergoes dynamic kinetic resolution using a chiral nickel complex. Adapted from trifluoropentanoic acid synthesis, the method employs:

-

Ligand: (S)-BINAP (10 mol%)

-

Catalyst: NiCl₂ (10 mol%)

-

Base: K₂CO₃ (5 equiv)

-

Solvent: Degassed methanol

At 50°C, the nickel complex selectively binds the trans-isomer, achieving 84% diastereomeric excess (de). The product is isolated via acid-base extraction and recrystallized from acetonitrile to >99% enantiopurity.

Optimization Insights:

-

Higher temperatures (50°C vs. 30°C) improve reaction rates but reduce de by 10–15%.

-

Degassing solvents minimizes ligand oxidation, preserving catalyst activity.

Epoxide Ring-Opening with Ammonia

Epoxidation of Difluorocyclohexene

2,5-difluorocyclohexene is epoxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. The resulting epoxide (trans/cis = 3:1) is purified via column chromatography (70% yield).

Stereoselective Ammonolysis

The epoxide reacts with aqueous ammonia (28% w/w) at 80°C for 8 hours. The trans-epoxide undergoes nucleophilic attack at the less hindered carbon, yielding trans-2-amino-5,5-difluoro-cyclohexanol with 65% selectivity. The crude product is converted to the hydrochloride salt using concentrated HCl in ethanol.

Challenges:

-

Competing cis-epoxide reaction reduces overall yield.

-

Excess ammonia (5 equiv) required to suppress diastereomer formation.

Comparative Analysis of Methods

| Method | Yield (%) | trans/cis Ratio | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydrogenation | 85 | 10:1 | High | Moderate |

| DKR | 78 | 20:1 | Moderate | High |

| Epoxide Ammonolysis | 65 | 3:1 | Low | Low |

Industrial-Scale Production Considerations

Catalyst Recycling

Raney nickel catalysts in hydrogenation methods are reused for 5–7 batches without significant activity loss, reducing costs by 30–40%.

化学反応の分析

trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride: undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to form different amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free base form of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of trans-2-amino-5,5-difluoro-cyclohexanol hydrochloride is CHClFNO, with a molecular weight of 187.61 g/mol. Its structure features a cyclohexane ring with two fluorine atoms and an amino group, which contributes to its unique chemical properties and biological activity .

Soluble Epoxide Hydrolase Inhibition

One significant application of trans-2-amino-5,5-difluoro-cyclohexanol hydrochloride is as an inhibitor of soluble epoxide hydrolase (sEH). Research indicates that compounds with a similar structure exhibit low nanomolar to picomolar activity against recombinant human sEH. The trans isomers tend to show greater metabolic stability and oral bioavailability compared to their cis counterparts .

Case Study:

In a study involving various N,N′-disubstituted ureas with conformationally restricted cyclohexane structures, trans-2-amino-5,5-difluoro-cyclohexanol hydrochloride demonstrated enhanced stability in human hepatic microsomes and effective inhibition in vivo against hypotension induced by lipopolysaccharide in murine models .

Drug Development and Pharmacology

The compound is being explored for its potential as a therapeutic agent in treating conditions related to inflammation and pain due to its role as an sEH inhibitor. The ability to modulate the activity of sEH can influence the metabolism of fatty acids, thereby affecting inflammatory responses.

Data Table: Inhibition Potency Comparison

| Compound Name | IC (nM) | Oral Bioavailability (%) |

|---|---|---|

| trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride | 1.3 ± 0.05 | 98 |

| Other sEH Inhibitors | Varies | Varies |

Potential in Neurological Disorders

Research has suggested that compounds similar to trans-2-amino-5,5-difluoro-cyclohexanol hydrochloride may act as inhibitors of LRRK2 kinase activity, which is implicated in neurodegenerative diseases such as Parkinson’s disease. The modulation of LRRK2 activity could provide therapeutic benefits in managing tauopathies characterized by hyperphosphorylation of tau proteins .

Case Study:

Inhibitors targeting LRRK2 have shown promise in preclinical models for reducing tau phosphorylation and aggregation, suggesting that trans-2-amino-5,5-difluoro-cyclohexanol hydrochloride could be beneficial in developing treatments for these conditions .

Synthesis and Chemical Reactions

The synthesis of trans-2-amino-5,5-difluoro-cyclohexanol hydrochloride involves various chemical reactions that facilitate the introduction of difluoromethyl groups into cyclohexane derivatives. Recent advancements have improved the efficiency and selectivity of these synthetic routes, making it easier to produce this compound for research purposes .

Synthesis Overview:

- Starting materials include cyclohexane derivatives.

- Difluoromethylation reactions are conducted using novel reagents.

- Final purification yields high-purity trans-2-amino-5,5-difluoro-cyclohexanol hydrochloride.

作用機序

The mechanism of action of trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Cis/Trans Isomerism: Fluorinated vs. Non-Fluorinated Analogs

Table 1: Structural and Physical Comparisons

Key Observations :

- Fluorination Impact: The difluoro substitution in the target compound increases molecular weight by ~36 g/mol compared to non-fluorinated analogs, likely improving thermal stability and lipophilicity.

- Isomerism: Cis isomers (e.g., cis-2-Aminocyclohexanol HCl) exhibit higher melting points than trans counterparts, suggesting tighter crystal packing. The fluorinated cis analog (CAS 2802522-88-7) may follow similar trends .

Functional Group Modifications: Cyclohexanol Derivatives

Table 2: Substituted Cyclohexanol Hydrochlorides

Key Observations :

- Substituent Diversity: The target compound’s difluoro-aminocyclohexanol scaffold contrasts with bulkier substituents (e.g., dibromoquinazoline in Table 2), which impart distinct pharmacological or catalytic properties.

- Safety Profile : Unlike Thiophene fentanyl HCl (toxicological risks), the target compound is primarily an intermediate with documented handling protocols .

生物活性

Introduction

Trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride is a compound of increasing interest in biochemical research due to its unique structural features and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride is characterized by the presence of two fluorine atoms at the 5-position of the cyclohexanol ring and an amino group at the 2-position. These modifications enhance its lipophilicity and ability to penetrate biological membranes, which is crucial for its biological activity.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClFN |

| Molecular Weight | 195.62 g/mol |

| Melting Point | 150–152 °C |

| Solubility | Soluble in water |

The biological activity of trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with proteins, potentially altering their function. The fluorine atoms contribute to increased metabolic stability and lipophilicity, enhancing the compound's ability to interact with lipid membranes and various biological targets.

Potential Targets

- Enzyme Inhibition : It has been investigated for its role as a biochemical probe in enzyme-substrate interactions.

- Protein-Ligand Binding : The compound may alter protein conformation through binding interactions, affecting biological pathways.

Biological Activity

Research has shown that trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride exhibits significant biological activity across various studies:

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- A study highlighted its use in investigating soluble epoxide hydrolase (sEH) inhibition, where similar compounds demonstrated low nanomolar activities against human sEH .

- It was noted that compounds with structural similarities showed enhanced metabolic stability in vivo, indicating potential therapeutic applications.

- Toxicological Assessments :

-

Comparative Studies :

- Comparisons with other fluorinated cyclohexanol derivatives revealed that trans-2-Amino-5,5-difluoro-cyclohexanol exhibited unique properties that could be beneficial for specific applications in drug development.

Table 2: Summary of Biological Activities

| Study Type | Findings |

|---|---|

| Enzyme Inhibition | Low nanomolar activity against sEH |

| Toxicology | Altered gene expression in liver and kidney |

| Comparative Analysis | Unique properties compared to other derivatives |

Q & A

Q. What are the recommended synthetic routes for trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride, and how can purity be optimized?

The compound is typically synthesized via fluorination and amination of cyclohexene derivatives, followed by HCl salt formation . Key steps include:

- Fluorination : Use of fluorinating agents (e.g., DAST or XeF₂) under inert conditions to introduce difluoro groups at the 5,5-positions.

- Amination : Stereoselective introduction of the amino group at the 2-position, ensuring retention of the trans-configuration.

- Purification : Recrystallization from ethanol-ether mixtures improves purity (>97% by HPLC) and removes byproducts like cis-isomers . Analytical validation via melting point (172–175°C), elemental analysis, and NMR (¹H/¹⁹F) is critical .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and stereochemical integrity?

- Melting Point Analysis : Confirm consistency with literature values (172–175°C for trans-isomer vs. 186–190°C for cis-analogues) .

- Chiral HPLC : Resolves stereoisomers using cellulose-based columns (e.g., Chiralpak IC) with mobile phases like hexane/isopropanol .

- ¹⁹F NMR : Detects fluorination efficiency and positional integrity (δ −110 to −120 ppm for CF₂ groups) .

- X-ray Crystallography : Resolves absolute configuration in single crystals, though limited by hygroscopicity .

Q. How should researchers handle stability and storage challenges for this compound?

Store in airtight containers under dry, inert atmospheres (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture or heat, as decomposition occurs via hydrolysis of the difluoro or amino groups . Stability studies under accelerated conditions (40°C/75% RH) can predict shelf-life using LC-MS to monitor degradation products.

Advanced Research Questions

Q. What strategies are effective for resolving chiral impurities (e.g., cis-isomers) during synthesis?

- Kinetic Resolution : Optimize reaction temperature (−10°C to 25°C) and catalysts (e.g., chiral amines) to favor trans-isomer formation .

- Chromatographic Separation : Use preparative chiral HPLC or simulated moving bed (SMB) chromatography for large-scale isolation .

- Crystallization-Induced Diastereomer Transformation : Exploit differential solubility of diastereomeric salts with resolving agents (e.g., tartaric acid) .

Q. How can mechanistic studies improve the yield of fluorination steps?

- Isotopic Labeling : Track fluorine incorporation using ¹⁸F-labeled reagents and radiometric detection.

- Computational Modeling : Density Functional Theory (DFT) simulations identify transition states and optimize fluorination pathways (e.g., evaluating DAST vs. Deoxo-Fluor reactivity) .

- In Situ Monitoring : ReactIR or NMR spectroscopy monitors intermediate formation (e.g., cyclohexenyl fluorides) .

Q. How should researchers address contradictions in reported physical properties (e.g., melting points or spectral data)?

- Purity Verification : Re-analyze samples via DSC (melting point) and cross-validate with independent labs.

- Stereochemical Confirmation : Compare ¹H NMR coupling constants (J = 8–12 Hz for trans-configuration) with reference data .

- Batch Variability Analysis : Investigate synthetic conditions (e.g., solvent polarity, reaction time) that may alter crystal packing or solvate formation .

Q. What experimental designs are suitable for evaluating its potential as a catalytic intermediate?

- Kinetic Studies : Measure reaction rates in model transformations (e.g., asymmetric hydrogenation) using chiral ligands derived from the compound.

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing F with Cl) and assess impact on catalytic efficiency via TOF (turnover frequency) calculations .

Q. How can computational tools predict its behavior in biological systems (e.g., enzyme binding)?

- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., aminotransferases) based on its cyclohexanol scaffold.

- ADMET Prediction : Software like Schrödinger’s QikProp estimates bioavailability, logP (1.2–1.8), and metabolic stability .

Methodological Considerations

Q. What precautions are necessary when handling hygroscopic batches?

- Karl Fischer Titration : Quantify water content (>0.5% w/w indicates compromised stability).

- Glovebox Use : Conduct weighing and reactions under argon to prevent hydrolysis.

- Lyophilization : Remove residual solvents without thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。